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molecular formula C16H13NO B8362764 N-(3-ethynylphenyl)-2-methylbenzamide

N-(3-ethynylphenyl)-2-methylbenzamide

Cat. No. B8362764
M. Wt: 235.28 g/mol
InChI Key: XBEKDUBAMPNOEV-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

A dry 25 mL flask was charged with 2-methylbenzoyl chloride (0.155 g, 1.00 mmol) was cooled to room temperature, and THF (10 mL) was added. 3-Ethynyl-phenylamine (0.117 g, 1.00 mmol) was added to the THF solution of the acid chloride followed by NEt3 (0.272 mL, 2.00 mmol), and the mixture was allowed to stir at 55° C. The reaction mixture was then allowed to cool to room temperature and partitioned between EtOAc (10 mL) and H2O (15 mL). The organic layer was washed with then washed once with 1M HCl (˜20 mL) followed by of saturated aqueous NaHCO3 (˜20 mL) and of brine (˜20 mL). The organic extracts were concentrated and the crude residue was purified by chromatography (silica gel, gradient elution EtOAc/hexanes 10 to 70%). The product containing fractions were concentrated to give the title compound as a tan solid (434 mg, 0.88 mmol, 88%).
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
0.117 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.272 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[C:11]([C:13]1[CH:14]=[C:15]([NH2:19])[CH:16]=[CH:17][CH:18]=1)#[CH:12].CCN(CC)CC>C1COCC1>[C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:4](=[O:5])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[CH3:1])[CH:16]=[CH:17][CH:18]=1)#[CH:12]

Inputs

Step One
Name
Quantity
0.155 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0.117 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)N
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.272 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (10 mL) and H2O (15 mL)
WASH
Type
WASH
Details
The organic layer was washed
WASH
Type
WASH
Details
with then washed once with 1M HCl (˜20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by chromatography (silica gel, gradient elution EtOAc/hexanes 10 to 70%)
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mmol
AMOUNT: MASS 434 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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